methyl methyl(phenyl)carbamodithioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl methyl(phenyl)carbamodithioate can be synthesized through the reaction of methylamine, carbon disulfide, and cyanomethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the dithiocarbamate intermediate. The intermediate then reacts with cyanomethyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl methyl(phenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted carbamodithioates depending on the nucleophile used.
Scientific Research Applications
Methyl methyl(phenyl)carbamodithioate has several scientific research applications:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl methyl(phenyl)carbamodithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, regulating the growth of polymer chains by transferring the active radical species between growing polymer chains. This process ensures uniform polymer chain lengths and controlled molecular weights .
Comparison with Similar Compounds
Similar Compounds
- Cyanomethyl dodecyl trithiocarbonate
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-Cyano-2-propyl benzodithioate
Uniqueness
Methyl methyl(phenyl)carbamodithioate is unique due to its specific structure, which provides distinct reactivity and selectivity in RAFT polymerization. Its ability to control polymer chain lengths and molecular weights makes it particularly valuable in the synthesis of specialty polymers .
Properties
IUPAC Name |
methyl N-methyl-N-phenylcarbamodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2/c1-10(9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFDBQCIBPFTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447223 | |
Record name | Carbamodithioic acid, methylphenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62603-94-5 | |
Record name | Carbamodithioic acid, methylphenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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